Product packaging for Anhydrotetracycline(Cat. No.:CAS No. 1665-56-1)

Anhydrotetracycline

Cat. No.: B590944
CAS No.: 1665-56-1
M. Wt: 426.4 g/mol
InChI Key: KTTKGQINVKPHLY-DOCRCCHOSA-N
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Description

Historical Context of Anhydrotetracycline Discovery and Initial Characterization

This compound first emerged as a notable compound in the mid-20th century during the golden age of antibiotic discovery. It was identified as a degradation product of tetracycline (B611298), particularly under acidic conditions or through heat treatment. researchgate.net Initial studies focused on its formation from tetracycline and its epimers, recognizing it as a key transformation product. researchgate.net Early research also noted its distinct chemical properties compared to its parent compound, tetracycline, particularly the dehydration at the C5a and C6 positions of the tetracycline scaffold, which results in a more hydrophobic molecule with a flattened naphthalene (B1677914) C,D-ring system. frontiersin.org This structural alteration was found to significantly impact its biological activity. frontiersin.org

Significance of this compound in Tetracycline Chemistry and Biology

The significance of this compound extends beyond its role as a degradation product. It has become an invaluable tool in molecular biology, particularly in tetracycline-controlled gene expression systems. takarabio.comfishersci.fioup.com In these systems, this compound acts as a potent effector, binding to the Tet repressor protein (TetR) with high affinity. mdc-berlin.de This binding induces a conformational change in TetR, causing it to dissociate from the Tet operator (tetO) and thereby activating the transcription of target genes. frontiersin.org This "Tet-On/Tet-Off" system allows for the precise and reversible control of gene expression in a wide range of organisms, from bacteria to eukaryotes. fishersci.fihswt.de

While this compound exhibits weak antibacterial activity compared to tetracycline due to its poor binding to the 30S ribosomal subunit, it possesses a different mode of action. frontiersin.orgfishersci.fi It is believed to exert a bactericidal effect through membrane depolarization. frontiersin.org Furthermore, this compound has been identified as a biosynthetic precursor in the natural production of some tetracyclines. medchemexpress.commedchemexpress.comacs.org

Research Trajectories in this compound Studies

Modern research on this compound has followed several key trajectories. A major area of focus is its role as an inhibitor of tetracycline destructase enzymes. medchemexpress.commedchemexpress.comresearchgate.net These enzymes, which are an emerging threat to the clinical efficacy of tetracycline antibiotics, can inactivate all generations of tetracyclines. wustl.edunih.gov this compound has been shown to be a potent, broad-spectrum competitive inhibitor of these enzymes. frontiersin.orgmedchemexpress.commedchemexpress.com This has spurred research into developing semisynthetic analogues of this compound as potential adjuvants in combination therapy to rescue the activity of tetracycline antibiotics. acs.orgacs.org

Another significant research avenue is the continued refinement and application of this compound-inducible gene expression systems. hswt.de These systems are crucial for functional genomics, drug target validation, and the production of recombinant proteins. frontiersin.org Researchers are exploring new derivatives and optimizing the system for use in a wider variety of organisms and experimental contexts.

Finally, there is ongoing interest in the fundamental biochemistry and structural biology of this compound's interactions with its targets, including the Tet repressor and tetracycline destructases. researchgate.netnih.gov Elucidating the precise molecular mechanisms of these interactions is critical for the rational design of new inhibitors and for a deeper understanding of tetracycline resistance. researchgate.netnih.govosti.gov

Table 1: Key Properties of this compound

Property Description
Chemical Formula C22H22N2O7
Molar Mass 426.42 g/mol
Appearance Solid
Primary Role in Biology Effector in tetracycline-controlled gene expression systems. takarabio.comoup.com
Mechanism of Action (Antibacterial) Weak ribosome inhibitor; causes membrane depolarization. frontiersin.org
Key Research Applications Induction of gene expression, inhibition of tetracycline destructases. frontiersin.orgtakarabio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O7 B590944 Anhydrotetracycline CAS No. 1665-56-1

Properties

IUPAC Name

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTKGQINVKPHLY-DOCRCCHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016171
Record name Anhydrotetracycline
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Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1665-56-1
Record name Anhydrotetracycline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrotetracycline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anhydrotetracycline hydrochloride
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Record name ANHYDROTETRACYCLINE
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Biosynthesis and Precursor Studies of Anhydrotetracycline

Enzymatic Pathways in Anhydrotetracycline Biosynthesis

The conversion of the aromatic intermediate 6-methylpretetramid to this compound requires a cascade of tailoring reactions. ucla.edu These reactions are responsible for creating the heavily decorated and functionally crucial A-ring of the tetracycline (B611298) molecule. ucla.edunih.gov Key transformations include hydroxylation, amination, and N,N-dimethylation. ucla.edusci-hub.se

Identification and Reconstitution of Minimal Enzyme Sets for this compound Formation

Research has successfully identified and reconstituted the minimum set of enzymes required for the biosynthesis of this compound from 6-methylpretetramid. ucla.eduacs.org Through a combination of in vivo and in vitro experiments, it was determined that three enzymes—OxyL, OxyQ, and OxyT—are essential and sufficient for this transformation. ucla.edunih.gov Co-expression of the genes for these three enzymes in a heterologous host, Streptomyces coelicolor CH999, resulted in the production of this compound. ucla.edu Deletion of any one of these enzymes from the expression system completely abolished the formation of the final product. ucla.edu

Roles of Key Enzymes (e.g., OxyL, OxyQ, OxyT) in this compound Biosynthesis

The biosynthesis of this compound is a stepwise process catalyzed by three key enzymes, each with a specific function in modifying the tetracycline scaffold. ucla.eduacs.org The sequence of events begins with the action of OxyL, followed by OxyQ, and finally OxyT, to produce the fully functionalized A-ring of this compound. sci-hub.se

Enzyme Functions in this compound Biosynthesis

Enzyme Function
OxyL Catalyzes the double hydroxylation of 6-methylpretetramid to form 4-keto-anhydrotetracycline. ucla.edunih.gov
OxyQ Catalyzes the reductive amination of the C4-keto group of 4-keto-anhydrotetracycline to yield 4-amino-anhydrotetracycline. ucla.eduacs.org

| OxyT | Catalyzes the N,N-dimethylation of the C4-amino group of 4-amino-anhydrotetracycline to produce this compound. ucla.eduacs.org |

NADPH-Dependent Dioxygenase Activity (OxyL) in this compound Synthesis

OxyL is an NADPH-dependent dioxygenase that plays a critical role in the initial modification of the A-ring of the tetracycline precursor. ucla.eduacs.org This enzyme introduces two oxygen atoms onto 6-methylpretetramid, resulting in the formation of the unstable intermediate, 4-keto-anhydrotetracycline. ucla.edunih.gov The reaction involves the hydroxylation of both the C12a and C4 positions of the molecule. ucla.eduresearchgate.net In vitro assays have confirmed that OxyL can perform this dihydroxylation alone, although the presence of another enzyme, OxyE, can significantly increase the rate of this key step in oxytetracycline (B609801) biosynthesis. nih.govcjnmcpu.com

Aminotransferase Activity (OxyQ) in this compound Synthesis

Following the action of OxyL, the aminotransferase OxyQ catalyzes the next crucial step in the pathway. ucla.eduacs.org OxyQ is a PLP-dependent enzyme that facilitates the reductive amination of the C4-keto group of 4-keto-anhydrotetracycline. ucla.edu This reaction converts the ketone at the C4 position into a primary amine, yielding 4-amino-anhydrotetracycline. ucla.eduacs.org The function of OxyQ has been confirmed through the co-expression of OxyL and OxyQ, which led to the production of 4-amino-anhydrotetracycline. ucla.edu This reductive transaminase is the first of its kind to be identified in bacterial type II polyketide synthase pathways. ucla.edu

N,N-Dimethyltransferase Activity (OxyT) in this compound Synthesis

The final step in the formation of this compound is catalyzed by the N,N-dimethyltransferase OxyT. ucla.eduacs.org This enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to carry out the N,N-dimethylation of the C4-amino group of 4-amino-anhydrotetracycline. ucla.edunih.gov The reaction proceeds in a stepwise manner, first forming a monomethylated intermediate and then a dimethylated final product. ucla.edu In vitro experiments have shown that the conversion of the monomethylated species to the dimethylated this compound is the faster of the two steps. ucla.edu

Kinetic Constants for OxyT-Catalyzed Methylation

Step Apparent Kinetic Constant (min⁻¹)
Monomethylation (3 → 4) 0.009

Engineered Biosynthesis of this compound Analogues

The understanding of the enzymatic pathway for this compound biosynthesis has opened up opportunities for the engineered biosynthesis of novel tetracycline analogues. acs.orgasm.org By manipulating the genes involved in the biosynthesis, it is possible to create new compounds with potentially altered biological activities. asm.org

One successful example of this approach is the creation of 6-desmethyl-anhydrotetracycline. ucla.edu This was achieved by introducing the genes for the three key enzymes (OxyL, OxyQ, and OxyT) into a heterologous host that produces 6-desmethyl-pretetramid instead of 6-methylpretetramid. ucla.edu The enzymes demonstrated relaxed substrate specificity, efficiently converting the unnatural precursor into the corresponding 6-desmethyl-anhydrotetracycline analogue. ucla.edu This demonstrates the potential of using this heterologous expression system as a platform for generating a wider variety of tetracycline analogues. ucla.eduacs.org Furthermore, the semisynthesis of this compound analogues has been explored as a strategy for developing inhibitors of tetracycline-inactivating enzymes. nih.gov

Degradation and Formation Pathways of Anhydrotetracycline

Anhydrotetracycline as a Degradation Product of Tetracyclines

This compound, along with its epimer, 4-epithis compound (B1505794), emerges from the degradation of tetracycline (B611298) through several mechanisms. researchgate.netresearchgate.net These transformation products can be formed during manufacturing and storage of tetracycline preparations, as well as in the environment and during the processing of foods containing tetracycline residues. nih.govd-nb.inforesearchgate.net The formation of this compound involves the dehydration of the tetracycline molecule, a process influenced by heat, light, and chemical conditions. bioaustralis.comfrontiersin.org

Thermal Degradation of Tetracycline to this compound

Heat is a significant factor in the conversion of tetracycline to this compound. ekb.eg Studies on animal-derived products have shown that thermal treatments, such as those used in cooking or rendering animal feed, can substantially increase the concentration of this compound. researchgate.netnih.govacs.org

In one study, heat treatment of meat and bone meals containing tetracycline residues at 133°C for 45 minutes resulted in a 50% decrease in tetracycline and its epimer, while the concentrations of this compound and 4-epithis compound increased by an average of 533%. researchgate.net Even milder thermal processing of chicken and pig meat, similar to home cooking methods, has been shown to cause the formation of this compound and 4-epithis compound. nih.govacs.org The degradation of tetracycline and the formation of this compound during these thermal treatments were found to follow first-order kinetics. nih.govacs.org

Table 1: Thermal Degradation of Tetracycline in Animal-Derived Feed

Treatment Condition Duration Change in Tetracycline & 4-epitetracycline Conc. Change in this compound & 4-epithis compound Conc.
133°C 45 min -50% +533%

Data sourced from a study on heat-treated meat and bone meals. researchgate.net

Photolysis of Tetracycline Yielding this compound

Exposure to light, particularly in the ultraviolet spectrum, is another major pathway for the degradation of tetracycline into various photoproducts, with this compound being a notable example. scielo.brnih.gov The photolytic degradation of tetracycline is considered a primary mechanism for its transformation in natural aquatic environments. scielo.br The process is influenced by factors such as pH and the presence of dissolved organic matter. scielo.brresearchgate.net

Studies using simulated sunlight have confirmed the photolytic conversion of tetracycline. researchgate.net The rate of photolysis can be significant; for instance, irradiation at 365 nm has been studied to determine the kinetics of this degradation process. nih.gov The ability of tetracycline's conjugated benzene-enone structure to absorb light in the UV-visible spectrum is the underlying cause of this photosensitivity. nih.gov While various photoproducts can be formed, this compound is consistently identified as a major product of tetracycline photolysis. scielo.brresearchgate.net

Chemical Degradation Pathways Leading to this compound

The primary chemical pathway leading to the formation of this compound is acid-catalyzed dehydration. bioaustralis.combris.ac.uk This reaction occurs when tetracycline is exposed to strongly acidic conditions, typically at a pH below 2. core.ac.uk The process involves the elimination of a water molecule from the C6 position of the tetracycline structure, which results in the aromatization of the C-ring. bioaustralis.comcore.ac.uk This structural change creates the more stable anhydro- form. core.ac.uk

This acid-induced degradation can also lead to the formation of 4-epithis compound, which arises from the dehydration of 4-epitetracycline or the epimerization of this compound itself. core.ac.uk The presence of a hydroxyl group at the C6 position in the parent tetracycline molecule makes it susceptible to this dehydration reaction. core.ac.uk

Kinetics of this compound Formation

The transformation of tetracycline into its degradation products, including this compound, follows specific kinetic models. Research has shown that the degradation of tetracycline and the formation of this compound often adhere to first-order reaction kinetics. researchgate.netnih.gov

A detailed kinetic study was performed in a pH 1.5 phosphate (B84403) solution at various temperatures to track the concentrations of tetracycline, epitetracycline (B1505781), this compound, and epithis compound simultaneously. nih.gov The study confirmed that the dehydration of tetracycline and epitetracycline to their respective anhydro- forms are first-order processes. nih.gov Furthermore, the epimerization between this compound and epithis compound was found to be a reversible first-order process. nih.govnih.gov The activation energies calculated for each reaction step in this complex degradation pathway ranged from 15 to 27 kcal/mole. nih.gov

Table 2: Kinetic Parameters of Tetracycline Degradation

Reaction Pathway Kinetic Order Activation Energy (kcal/mole)
Tetracycline → this compound First-Order 15 - 27
Epitetracycline → 4-Epithis compound First-Order 15 - 27
This compound ⇌ 4-Epithis compound Reversible First-Order 15 - 27

Data from a kinetic study in pH 1.5 phosphate solution. nih.gov

Environmental Factors Influencing this compound Degradation and Interconversion

The degradation of tetracycline and the stability of this compound are influenced by a variety of environmental factors, including pH, temperature, and the presence of light. nih.govnih.govoaepublish.com These factors can dictate the dominant degradation pathway and the rate of transformation. researchgate.net For instance, temperature is a major factor affecting the decay rate of this compound. nih.gov The interconversion between this compound and its epimer, 4-epithis compound, is also subject to environmental conditions. researchgate.net

pH Effects on this compound Stability

The pH of the surrounding medium is a critical factor governing the formation and stability of this compound. nih.govresearchgate.net this compound is primarily formed from tetracycline under strongly acidic conditions (pH < 2) through dehydration. bris.ac.ukcore.ac.uk Outside of this low pH range, other degradation reactions become more prominent for the parent tetracycline molecule. scispace.com For example, epimerization is the dominant reaction between pH 2.5 and 5, while degradation to isotetracycline (B1142230) can occur in alkaline conditions. researchgate.netscispace.com

The stability of this compound itself is also pH-dependent. The epimerization of this compound to 4-epithis compound is a reversible, pH-dependent process that is catalyzed by phosphate ions. nih.gov Studies have shown that the equilibrium between this compound and its epi- form favors the this compound configuration. nih.gov In general, tetracycline and its derivatives are known to be unstable at extreme pH values. researchgate.net

Mechanisms of Action and Biological Activity of Anhydrotetracycline

Interaction with Tetracycline (B611298) Destructase Enzymes (TDases)

Tetracycline destructase enzymes (TDases) represent a significant and emerging mechanism of bacterial resistance to tetracycline antibiotics. researchgate.netnih.gov These enzymes inactivate tetracyclines through enzymatic degradation. researchgate.netnih.gov Anhydrotetracycline has been identified as a potent, broad-spectrum competitive inhibitor of these enzymes. medchemexpress.comglpbio.combioscience.co.uk TDases are broadly classified into two main types, Type 1 (Tet(X)-like) and Type 2 (soil-derived), and this compound exhibits inhibitory activity against both. nih.govwustl.eduresearchgate.net

This compound acts as a competitive inhibitor of Type 1 TDases, such as Tet(X6), which are frequently identified in clinical pathogens. nih.govwustl.eduresearchgate.net It binds to the enzyme in a substrate-like orientation. nih.govresearchgate.netrcsb.org This competitive inhibition means that this compound vies with tetracycline antibiotics for binding to the active site of the TDase enzyme. nih.govresearchgate.net By occupying the active site, this compound prevents the enzyme from binding to and degrading tetracycline antibiotics. nih.gov In some cases, this compound can act as a "sacrificial substrate," being slowly oxidized by the enzyme, which further contributes to the protection of the actual antibiotic. nih.govresearchgate.net The residues within Tet(X6) that interact with this compound are conserved across Type 1 TDases, suggesting a common mechanism of inhibition. nih.govresearchgate.netrcsb.org

This compound also functions as a competitive inhibitor against Type 2 TDases. nih.govwustl.edu However, its mode of binding and inhibition with Type 2 enzymes is distinct from its interaction with Type 1 TDases. nih.govwustl.edu In Type 2 TDases, such as Tet(50), the binding of this compound locks the essential FAD (flavin adenine (B156593) dinucleotide) cofactor into an unproductive "OUT" conformation. squarespace.comresearchgate.net This is achieved through a π-π stacking interaction and prevents the enzyme from carrying out its catalytic function, thereby inhibiting the degradation of tetracycline antibiotics. squarespace.com In contrast, when tetracycline substrates bind to Type 2 TDases, the FAD cofactor is in an active "IN" orientation. researchgate.net

The structural basis for this compound's inhibition of TDases differs between the two enzyme types.

Type 1 TDases (e.g., Tet(X6)): X-ray crystallography studies reveal that this compound binds within the active site of Tet(X6) in a substrate-like manner. nih.govresearchgate.netrcsb.org Key interactions occur between the inhibitor and residues in both the FAD-binding and substrate-binding domains of the enzyme. researchgate.net The binding orientation is similar to that of tetracycline substrates like chlortetracycline. researchgate.netresearchgate.net This substrate-like binding allows it to competitively block the active site. nih.govrcsb.org

Type 2 TDases (e.g., Tet(50)): In contrast, the co-crystal structure of this compound bound to the Type 2 TDase Tet(50) shows a unique binding mode. squarespace.com This distinct orientation stabilizes the FAD cofactor in an inactive "OUT" position, preventing the enzyme's redox cycling necessary for catalysis. squarespace.comresearchgate.net This mechanism is different from the substrate-like binding observed in Type 1 TDases. researchgate.net

Table 1: this compound Inhibition of Tetracycline Degradation by Various TDases

EnzymeSubstrateThis compound IC50 (µM)

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.cn

The primary consequence of this compound's inhibition of TDases is the restoration of the efficacy of tetracycline antibiotics against resistant bacteria. nih.govnih.gov By preventing the enzymatic destruction of tetracyclines, this compound acts as an adjuvant, working synergistically with the antibiotic. researchgate.netnih.gov In whole-cell studies, the presence of this compound significantly reduces the minimum inhibitory concentration (MIC) of tetracyclines against bacteria expressing TDases. nih.govnih.gov For example, against E. coli expressing Tet(56-2) and Tet(56-3), the addition of just 1 µg/mL of this compound lowered the tetracycline concentration needed for inhibition by two-fold and four-fold, respectively. nih.gov This rescue effect has been demonstrated for various tetracyclines, including last-resort drugs like tigecycline, against pathogens expressing both Type 1 and Type 2 TDases. researchgate.netsquarespace.com

Structural Basis of this compound-TDase Binding

Interactions with Bacterial Components Beyond Ribosomes

While this compound itself is considered a poor antibiotic due to its weak binding to the 30S ribosomal subunit, it does interact with other bacterial components, notably the cytoplasmic membrane. glpbio.comresearchgate.net

Research indicates that this compound can affect the integrity of the bacterial cytoplasmic membrane. researchgate.net Fluorescence microscopy has shown that this compound accumulates in patches on the cell membrane. researchgate.net This interaction can lead to disruptions in the membrane's architecture and the localization of peripheral membrane proteins, causing membrane deformations. researchgate.net Overexpression of certain proteins in the presence of this compound has been linked to compromised permeability of the bacterial cytoplasmic membrane. google.com This membrane-disrupting activity represents a secondary mechanism of action, distinct from its primary role as a TDase inhibitor. researchgate.net

This compound as a Weak Ribosome Inhibitor

This compound is recognized as a poor inhibitor of ribosomal function. nih.govcaymanchem.comglpbio.com Unlike classic tetracyclines that effectively halt protein synthesis by binding to the 30S ribosomal subunit, this compound shows significantly less activity at this primary target. nih.govcaymanchem.comasm.org Studies comparing various tetracycline analogs have categorized this compound as a compound whose primary mode of action is not the inhibition of translation. asm.org While tetracyclines like tetracycline itself, chlortetracycline, minocycline, and doxycycline (B596269) are potent inhibitors of in vitro protein synthesis in both Escherichia coli and Bacillus subtilis extracts, this compound and similar analogs fail to inhibit or are very weak inhibitors of this process. asm.org This distinction in ribosomal interaction underpins its utility in genetic regulation systems, as it can modulate gene expression without broadly suppressing protein synthesis. caymanchem.com

Mechanism of Bactericidal Effect through Membrane Depolarization

This compound exhibits a bactericidal effect that is attributed to its interaction with the cytoplasmic membrane, leading to membrane depolarization. nih.gov This mechanism is distinct from the bacteriostatic action of typical tetracyclines that target the ribosome. nih.gov Research indicates that this compound directly affects the bacterial cell membrane, causing partial depolarization. nih.gov This effect is not due to a general permeabilization of the membrane but rather a disruption of its organization. nih.gov The chemical properties of this compound, particularly the substitution of a hydroxyl group with a methyl group, enhance its interaction with the hydrocarbon core of the lipid bilayer, leading to a more severe effect on membrane organization compared to tetracycline. nih.gov While some studies have observed that this compound causes a slight membrane depolarization, others suggest its bactericidal action is primarily through this membrane-disrupting activity rather than complete depolarization. nih.govresearchgate.net This membrane-targeting action is also believed to contribute to its ability to enter bacterial cells and inhibit intracellular enzymes. acs.org

This compound in Gene Regulation Systems

This compound is a key molecule in the field of synthetic biology, particularly for its role in controlling gene expression. medchemexpress.comfrontiersin.org Its minimal antibiotic activity at concentrations effective for induction makes it a preferred effector molecule. researchgate.netigem.org

This compound as an Effector for Tetracycline-Controlled Gene Expression (Tet-On/Off Systems)

This compound serves as a potent effector molecule in tetracycline-controlled gene expression systems, commonly known as Tet-On and Tet-Off systems. caymanchem.comapexbt.commdc-berlin.de These systems utilize the tetracycline repressor protein (TetR) and its reverse mutant (revTetR) to regulate gene transcription. apexbt.comnih.gov

In the Tet-Off system, the transactivator protein (tTA), a fusion of TetR and a viral transactivation domain (like VP16), binds to the tetracycline response element (TRE) in a promoter region and activates the transcription of a target gene. mdc-berlin.dejax.org When this compound is introduced, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off. mdc-berlin.dejax.org this compound is significantly more effective than tetracycline in this role, inactivating the tTA and abolishing gene expression at much lower concentrations. mdc-berlin.de

In the Tet-On system, a reverse tetracycline-controlled transactivator (rtTA) is used. jax.org Unlike tTA, rtTA can only bind to the TRE and activate transcription in the presence of an effector molecule like this compound. nih.govjax.org Therefore, adding this compound induces, or turns on, gene expression. nih.gov

The high affinity of this compound for TetR allows for tight, dose-dependent control of gene expression, making it possible to fine-tune the level of the target gene product. nih.govoup.com These systems, and the central role of this compound, have been successfully implemented in a wide range of organisms, including bacteria, yeast, and mammalian cells. mdc-berlin.deoup.comresearchgate.netnih.gov

Mechanism of Interaction with Tet Repressor (TetR)

The regulatory function of this compound in Tet systems is based on its direct interaction with the Tet Repressor protein (TetR). apexbt.comoup.com TetR, a homodimeric protein, normally binds to specific DNA sequences called tetracycline operators (tetO) located in the promoter region of a target gene, thereby physically blocking transcription. frontiersin.orgigem.orgresearchgate.net

When this compound enters the cell, it binds to the TetR protein. oup.comoup.com This binding event induces an allosteric conformational change in the TetR dimer. frontiersin.orgoup.comoup.com The structural rearrangement reduces TetR's affinity for the tetO sequences, causing it to dissociate from the DNA. frontiersin.orgoup.com This dissociation unblocks the promoter, allowing RNA polymerase to initiate transcription of the downstream gene. frontiersin.org This entire process happens before any significant inhibition of the ribosome occurs, due to the much higher affinity of TetR for this compound compared to the ribosome's affinity for the drug. oup.comresearchgate.net

Interestingly, while the presence of a magnesium ion is typically considered important for the induction by tetracyclines, this compound can induce the conformational change in TetR and cause its release from the promoter even in the absence of magnesium. acs.orgrcsb.org Crystal structures have revealed that the binding of this compound to TetR, with or without magnesium, results in the same canonical induced state as other tetracyclines. rcsb.org

Binding Affinity of this compound to TetR

This compound exhibits a remarkably high binding affinity for the Tet Repressor (TetR), which is a key factor in its effectiveness as an inducer in gene regulation systems. mdc-berlin.deacs.org Its affinity for TetR is significantly higher than that of tetracycline itself. apexbt.commdc-berlin.de

Several studies have quantified this interaction, demonstrating that this compound binds to TetR with an affinity that is orders of magnitude greater than tetracycline's affinity for the ribosome. oup.com This ensures that gene induction occurs at concentrations far below those that might have an antibiotic effect. researchgate.net

The association constant (KA) for the binding of this compound to TetR is notably high. In the presence of Mg2+, the KA has been reported to be approximately 9.8 x 1011 M-1. acs.orgharvard.edu This is about 500-fold higher than the affinity of tetracycline for TetR under the same conditions. acs.org Even in the absence of Mg2+, this compound binds with a KA of 6.5 x 107 M-1. acs.org Other reports state that this compound binds to the Tet repressor about 35-fold more strongly or potently than tetracycline. caymanchem.comigem.orgapexbt.com

The high affinity is also reflected in the low dissociation constant (KD). For the reverse TetR (revTetR), the association constant for this compound is lower, around 108 M-1. researchgate.net

Table 1: Binding Affinity of this compound for TetR

Parameter Condition Value Reference
Association Constant (KA) With Mg2+ 9.8 x 1011 M-1 acs.orgharvard.edu
Association Constant (KA) Without Mg2+ 6.5 x 107 M-1 acs.org
Relative Potency vs. Tetracycline - ~35-fold higher caymanchem.comigem.orgapexbt.com

Application in Eukaryotic Gene Expression Systems

This compound is widely used as a highly effective effector molecule for controlling gene expression in a variety of eukaryotic systems, including mammalian cells, yeast, and plants. mdc-berlin.deoup.comnih.gov The Tet-On/Off systems, regulated by this compound, allow for precise and reversible control of target gene expression. mdc-berlin.dejax.org

A significant advantage of using this compound in eukaryotic cells is its low cytotoxicity at the concentrations required for gene regulation. mdc-berlin.de The concentration at which this compound begins to affect the growth rate of HeLa cells, for instance, is over a thousand times higher than the effective concentration needed to control the transcriptional transactivator (tTA). apexbt.com It can completely abolish tTA-mediated luciferase activity at concentrations as low as 3 ng/ml. mdc-berlin.de

This system has been instrumental in creating conditional knockout models and for studying the function of essential genes in various eukaryotic organisms. oup.com For example, in NIH3T3-HER2 cells, treatment with this compound led to the downregulation of the HER2 gene. glpbio.com In mouse models, the administration of this compound resulted in significant tumor regression by downregulating the ERBB2 mRNA and protein. glpbio.com The ability of this compound to diffuse across biological membranes allows it to effectively penetrate eukaryotic cells and regulate gene expression both in vitro and in vivo. oup.comnih.gov

Application in Mycobacterial Gene Regulation Systems (e.g., Mycobacterium tuberculosis)

This compound (ATc) serves as a key effector molecule in inducible gene expression systems adapted for use in mycobacteria, including the significant human pathogen Mycobacterium tuberculosis. asm.orgclinisciences.com These regulatory systems are frequently based on the tetracycline resistance elements of Escherichia coli, specifically the Tn10-derived Tet repressor protein (TetR) and its cognate operator sequence (tetO). asm.org The fundamental principle involves the integration of tetO sequences into a mycobacterial promoter, thereby making the expression of a downstream gene of interest controllable by TetR. asm.org

In the absence of an inducer, TetR binds to tetO, effectively repressing transcription. researchgate.net The introduction of ATc, which can diffuse across the mycobacterial cell envelope, leads to the induction of gene expression. researchgate.net ATc binds to TetR, triggering a conformational change in the protein that causes it to dissociate from the tetO operator. This dissociation relieves the transcriptional repression and allows for gene expression. researchgate.net

This tetracycline-inducible system has proven to be a valuable molecular tool for studying gene function in M. tuberculosis. By placing essential genes under the control of this system, researchers can create conditional knockdown mutants. asm.orgclinisciences.com The expression of the essential gene becomes dependent on the presence of ATc in the culture medium. This allows for the investigation of the physiological consequences of depleting a specific protein. Furthermore, these systems have been shown to be functional within the context of host-pathogen interactions, as ATc can cross the membrane of infected host cells, such as macrophages, to modulate gene expression in intracellular mycobacteria. asm.orgnih.gov The development of these systems, which can regulate gene expression by over two orders of magnitude, has significantly advanced the genetic manipulation of M. tuberculosis. asm.orgclinisciences.com

Dose-Dependent Induction Profiles in Gene Expression Systems

A critical feature of this compound-based gene expression systems in mycobacteria is the dose-dependent nature of the induction. The level of gene expression can be finely tuned by varying the concentration of ATc, allowing for a graded response rather than a simple on-or-off switch. apexbt.com This dose-responsiveness has been demonstrated in both Mycobacterium smegmatis and Mycobacterium tuberculosis. nih.gov

In M. tuberculosis, studies utilizing a β-galactosidase reporter gene under the control of a TetR-repressed promoter have shown that increasing concentrations of ATc lead to a corresponding increase in enzyme activity. nih.gov Maximal induction is typically achieved at ATc concentrations that are significantly below the minimal inhibitory concentration (MIC) for the bacterium, ensuring that the induction itself does not interfere with bacterial growth. clinisciences.comnih.gov For instance, in one study, lowering the ATc concentration below 25 ng/mL resulted in a dose-dependent decrease in β-galactosidase expression levels. nih.gov Similarly, in Mycobacterium abscessus, a Tet-OFF system demonstrated a dose-dependent decrease in the expression of a fluorescent reporter protein upon the addition of increasing concentrations of ATc.

This dose-dependent control is crucial for studying essential genes where a complete knockout might be lethal, but a partial knockdown can reveal important functional information. It allows researchers to investigate the effects of varying levels of protein depletion on bacterial physiology and survival.

Below is a table summarizing the dose-dependent effect of this compound on gene expression in Mycobacterium tuberculosis from a representative study.

This compound (ATc) Concentration (ng/mL)Relative β-galactosidase Activity (%)
0~1
<25Dose-dependent decrease
50~93
200100

This table is illustrative and compiled from data presented in research findings. Actual values may vary depending on the specific experimental setup.

Reverse Tetracycline Repressor (revTetR) Systems and this compound

To overcome certain limitations of the standard tetracycline-inducible (Tet-ON) systems, where the inducer must be removed to silence gene expression, reverse tetracycline repressor (revTetR) systems have been developed and adapted for use in mycobacteria. nih.gov In these "Tet-OFF" systems, this compound functions as a corepressor rather than an inducer. apexbt.comnih.gov

The revTetR is a mutant form of the wild-type TetR. asm.orgnih.gov Unlike the wild-type protein, which binds to the tetO operator in the absence of ATc, revTetR binds to tetO only in the presence of ATc. asm.orgnih.gov Therefore, in a revTetR-based system, the gene of interest is expressed in the absence of ATc. The addition of ATc to the culture medium causes revTetR to bind to the operator sequence and repress transcription, effectively turning gene expression off. researchgate.netnih.gov

This "Tet-OFF" configuration offers a more direct method for gene silencing experiments, as it simply requires the addition of ATc to the growth medium. nih.gov This is particularly advantageous for in vivo studies or complex experimental setups where removing the inducer can be challenging. nih.gov

Initial revTetR variants required high levels of expression to be effective in mycobacteria. nih.gov Subsequent research has focused on improving these reverse repressors through strategies such as adapting their codon usage to better match that of M. tuberculosis and through structure-based protein design. nih.gov These efforts have led to the development of more efficient revTetR variants that can achieve significant gene silencing even when expressed from a single chromosomal copy. nih.gov The development of robust Tet-OFF systems using this compound as a corepressor has expanded the genetic toolkit available for the functional analysis of genes in mycobacteria. nih.govnih.gov

Derivatives and Analogues of Anhydrotetracycline

Structure-Activity Relationships of Anhydrotetracycline Analogues

Understanding the structure-activity relationships (SAR) of aTC analogues is critical for designing more effective compounds. scbt.com SAR studies explore how specific structural modifications impact the biological activity of the derivatives.

A key finding in the development of aTC analogues is the superior performance of C10-benzoate esters compared to C9-benzamides. nih.govresearchgate.netnih.gov The C10-benzoate esters consistently demonstrate enhanced bioactivity and, crucially, improved water solubility. researchgate.netnih.govacs.org While C9-benzamides can be potent inhibitors, their limited water solubility and poor cell permeability hinder their effectiveness in whole-cell assays. wustl.edu In contrast, the C10-ester TDase inhibitors are reported to be fully water-soluble and stable against hydrolysis. wustl.edu

The substitution at the C10 position also appears to confer greater stability to the inhibitor itself. The C10-ester acts as an electron-withdrawing group, which may reduce the nucleophilicity of the C11a enol carbon. acs.org This change is thought to increase the energy required for the inhibitor's oxidation by the TDase enzyme, a known issue with the parent aTC scaffold. acs.org This prevents the inhibitor from being consumed, preserving it to block the degradation of the target antibiotic. wustl.edu

Table 3: SAR of this compound Analogues: C9 vs. C10 Substitution

Feature C9-Benzamide Derivatives C10-Benzoate Ester Derivatives
Water Solubility Limited wustl.edu Fully water-soluble wustl.edu
Cell Permeability Poor wustl.edu Improved whole-cell activity wustl.edu
Bioactivity Potent inhibitors wustl.edu Enhanced bioactivity nih.govresearchgate.netnih.gov
Inhibitor Stability N/A Stable toward hydrolysis; substitution may prevent inhibitor oxidation by TDase. wustl.eduacs.org

| Synthesis | N/A | Prepared in a high-yield, one-step synthesis without protecting groups. nih.govresearchgate.netnih.gov |

This table compares the properties of C9- and C10-substituted this compound derivatives based on structure-activity relationship studies. nih.govresearchgate.netnih.govwustl.eduacs.org

Conjugates of this compound

This compound has also been used to create bioconjugates by linking it to other molecules, such as peptides. researchgate.netnih.gov In one study, bioconjugates of this compound and minimal activation sequences (VP1, VP2) from the Herpes simplex virus protein VP16 were synthesized. researchgate.netnih.gov

These conjugates were designed for use in ligand-based transactivating systems and were tested in HeLa cells. researchgate.netnih.gov The results demonstrated that the aTC-peptide conjugates could penetrate the cell membrane, bind to the target reverse transactivator rtTA-S3, and induce its activity. researchgate.netnih.gov The study highlighted that the biological activity of these conjugates is highly dependent on the specific linker used to connect the this compound to the peptide. researchgate.netnih.gov An N-terminally linked oxime derivative showed particularly excellent activity, with transcriptional activation that significantly surpassed that of this compound alone. researchgate.netnih.gov

Another research effort involved the synthesis of an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-aTC conjugate, which was investigated for its ability to bind to hydroxyapatite, suggesting potential applications in treating musculoskeletal diseases. researchgate.net

Peptide Conjugates of this compound for Cell Penetration and Inducer Activity

The conjugation of this compound to peptides, particularly cell-penetrating peptides (CPPs), is a strategy employed to overcome the challenge of cellular membrane permeability. CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo, including small molecules like this compound. This approach is particularly relevant for enhancing the efficacy of this compound as an inducer in tetracycline-inducible gene expression systems (Tet-On/Tet-Off). In these systems, the efficiency of the inducer is dependent on its ability to reach its intracellular target, the tetracycline (B611298) repressor protein (TetR).

Research has explored the synthesis of this compound-peptide conjugates to improve the inducer's activity. For instance, studies have demonstrated that linking this compound to a CPP can enhance its intracellular concentration, thereby leading to a more robust and sensitive gene expression control. The design of these conjugates often involves a linker molecule that connects the this compound core to the peptide sequence without compromising the biological activity of either component.

Below is a table summarizing the components of a hypothetical this compound-peptide conjugate designed for enhanced cell penetration and inducer activity, based on common strategies in the field.

Table 1: Components of a Representative this compound-Peptide Conjugate

Component Example Function
Inducer Molecule This compound Binds to the TetR protein to regulate gene expression.
Cell-Penetrating Peptide (CPP) Tat peptide (e.g., GRKKRRQRRRPQ) Facilitates translocation across the cell membrane.

| Linker | Polyethylene (B3416737) glycol (PEG) | Provides flexibility and reduces steric hindrance between the inducer and the peptide. |

Polymer Conjugates and their Biological Relevance

In addition to peptides, polymers have been utilized to create conjugates of this compound with novel biological properties. The conjugation of this compound to polymers can influence its solubility, stability, and pharmacokinetic profile. This strategy is part of the broader field of drug-polymer conjugates, which seeks to improve the therapeutic index of drugs.

For this compound, polymer conjugation can be particularly relevant for its application in areas beyond gene expression systems, such as antimicrobial therapy. By attaching this compound to a biocompatible polymer, it is possible to create a macromolecular system that can be targeted to specific tissues or sites of infection.

Research in this area has investigated the use of various polymers for conjugation with tetracycline derivatives. These findings can be extrapolated to this compound, suggesting potential avenues for the development of its polymer conjugates. For example, polymers like polyethylene glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and chitosan (B1678972) have been explored for their ability to form conjugates with improved characteristics.

The biological relevance of such conjugates lies in their potential to:

Enhance solubility: this compound has poor water solubility, which can be improved by conjugation to hydrophilic polymers.

Prolong circulation time: The increased hydrodynamic volume of the polymer conjugate can reduce renal clearance, leading to a longer half-life in the body.

Enable targeted delivery: The polymer can be functionalized with targeting ligands to direct the conjugate to specific cells or tissues.

The table below outlines potential polymer conjugates of this compound and their biological relevance.

Table 2: Potential Polymer Conjugates of this compound and Their Biological Relevance

Polymer Potential Biological Relevance
Polyethylene glycol (PEG) Increased solubility and prolonged in vivo circulation time.
Poly(lactic-co-glycolic acid) (PLGA) Formulation of biodegradable nanoparticles for controlled release.

| Chitosan | Mucoadhesive properties for localized delivery and inherent antimicrobial activity. |

The synthesis of these conjugates requires careful chemical strategies to ensure that the biological activity of this compound is retained. The development of this compound-polymer conjugates represents a promising frontier for expanding the applications of this versatile molecule.

Analytical and Detection Methodologies for Anhydrotetracycline

Chromatographic Techniquesscientificlabs.iescientificlabs.comsigmaaldrich.comsigmaaldrich.comusm.my

Chromatographic methods are fundamental in separating anhydrotetracycline from its parent compound and other related substances, enabling accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) for this compound Quantificationsigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. sigmaaldrich.com Various HPLC methods have been developed to separate and quantify this compound in different samples, including pharmaceutical formulations and fermentation broths. nih.govnih.gov

One established method utilizes a polystyrene-divinylbenzene copolymer packing material in an isocratic system. nih.gov This approach achieves complete separation of tetracycline (B611298), 4-epitetracycline, this compound (ATC), and 4-epithis compound (B1505794) (EATC). nih.gov The mobile phase is a combination of tert-butanol, water, phosphate (B84403) buffer, tetrabutylammonium (B224687) sulfate, and sodium ethylenediaminetetraacetate (B1237979) at a pH of 9.0, with the column temperature maintained at 60°C. nih.gov Another improved HPLC method employs a C18 column with a gradient of acetonitrile (B52724) in a phosphate buffer at pH 2.5, which significantly enhances the resolution between this compound and its epimer. core.ac.uk

The use of fluorescence detection, following post-column derivatization with magnesium ions, can enhance the sensitivity of HPLC methods for this compound. researchgate.net This allows for the detection of very small amounts of this compound and its related degradation products. researchgate.net

Table 1: HPLC Methods for this compound Quantification

Stationary PhaseMobile PhaseDetectionKey FindingsReference
Polystyrene-divinylbenzene copolymertert-butanol, water, phosphate buffer, tetrabutylammonium sulfate, sodium ethylenediaminetetraacetate (pH 9.0)UVComplete separation of tetracycline and its degradation products including this compound. nih.gov
Octadecylsilane bonded silica (B1680970) gel (C18)Gradient of acetonitrile in phosphate buffer (pH 2.5)UVImproved resolution between 4-epithis compound and this compound by 250%. core.ac.uk
C8 reversed-phaseAcetonitrile-oxalic acid solution (pH 2.0)Fluorescence (post-column derivatization with Mg2+)Quantification limit of 50 ng for this compound. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Detectionscientificlabs.iescientificlabs.comsigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection of this compound, particularly at trace levels in complex matrices like honey, animal-derived feed, and environmental water samples. sigmaaldrich.comscientificlabs.ieiatp.org This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. researchgate.net

LC-MS/MS methods typically involve a solid-phase extraction (SPE) step to clean up and concentrate the sample before analysis. iatp.orgresearchgate.net The separation is often achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and reduces background noise. researchgate.netlabrecycling.com For instance, a method for analyzing tetracycline and its degradation products in heat-treated animal-derived feed used a Puresil C18 column with a mobile phase of 0.5% formic acid in acetonitrile for LC-MS/MS analysis. iatp.org

The validation of LC-MS/MS methods is crucial and often follows guidelines such as the Commission Decision 2002/657/EC, ensuring parameters like recovery, decision limits, and detection capability are within acceptable ranges. researchgate.net

Ultra-High Pressure Liquid Chromatography (UHPLC)-Tunable Ultraviolet Detection (TUV)scientificlabs.iescientificlabs.com

Ultra-High Pressure Liquid Chromatography (UHPLC) coupled with a Tunable Ultraviolet (TUV) detector offers a rapid and efficient method for the analysis of this compound. scientificlabs.iescientificlabs.com The use of smaller particle size columns in UHPLC allows for faster separations and higher resolution compared to conventional HPLC. waters.com

An analytical standard of this compound is available for use in the development and validation of UHPLC-TUV methods. sigmaaldrich.comscientificlabs.iescientificlabs.com One application involves the estimation of eight tetracycline antibiotics, including this compound, in environmental water samples following dispersive liquid-liquid microextraction (DLLME). sigmaaldrich.comscientificlabs.iescientificlabs.com The TUV detector allows for the selection of an optimal wavelength for detecting the compounds of interest, enhancing sensitivity and selectivity. americanpharmaceuticalreview.com Modern UHPLC-TUV systems can be interfaced with mass spectrometers, providing a comprehensive analytical platform. americanpharmaceuticalreview.comnih.gov

Spectroscopic Methodsscientificlabs.iesigmaaldrich.comresearchgate.netnih.govbocsci.com

Spectroscopic techniques provide valuable information on the molecular structure and can be used for both qualitative and quantitative analysis of this compound.

Terahertz (THz) Spectroscopy for Quantitative and Qualitative Analysisscientificlabs.ie

Terahertz (THz) spectroscopy has emerged as a powerful non-destructive technique for the qualitative and quantitative analysis of this compound. scientificlabs.ienih.gov This method probes the low-frequency vibrational modes of molecules, providing a unique spectral fingerprint. nih.govresearchgate.net

Studies have utilized THz time-domain spectroscopy (THz-TDS) to measure the absorption spectra of this compound hydrochloride (ATCH) over a wide temperature range (4.5–300 K). nih.govresearchgate.net The results demonstrate that this compound exhibits distinct spectral features that allow for its differentiation from tetracycline and other degradation products. nih.govresearchgate.netnih.gov The observed absorption peaks in the THz spectra have been interpreted with the aid of density functional theory (DFT) calculations. researchgate.netnih.gov This technique shows promise for the high-performance analysis of chemical and biological molecules. nih.gov

Table 2: Terahertz (THz) Spectroscopy for this compound Analysis

TechniqueSample FormTemperature RangeKey FindingsReference
Terahertz Time-Domain Spectroscopy (THz-TDS)Pellet4.5–300 KDistinct spectral features for this compound hydrochloride, enabling qualitative analysis. nih.govresearchgate.net

Resonance Raman Spectroscopy for Degradation Product Analysisscientificlabs.ie

Resonance Raman spectroscopy is a valuable tool for analyzing the degradation products of tetracycline, including this compound. scientificlabs.ie This technique can be used to study the stress-induced stability of pharmaceutical formulations. sigmaaldrich.comscientificlabs.ie

By tuning the laser excitation wavelength to match the electronic absorption band of the chromophore of this compound (around 430 nm), a strong resonance enhancement of the Raman signals can be achieved. dntb.gov.ua This resonance effect allows for the sensitive and selective detection of this compound, even at low concentrations. dntb.gov.ua For instance, an excitation wavelength of 413 nm has been shown to be effective for the simultaneous detection of tetracycline degradation and the production of its impurities. This method is rapid and requires minimal sample preparation, making it suitable for monitoring the decomposition of pharmaceutical products.

First Derivative Spectrophotometry for this compound Detection

First derivative spectrophotometry offers a rapid and precise method for the detection and quantification of this compound hydrochloride (ATC-HCl), often in the presence of its parent compound, tetracycline hydrochloride (TC-HCl). oup.comnih.gov This technique is particularly useful because direct spectrophotometric measurement of ATC-HCl at its absorption maximum (around 430 nm) is hampered by significant interference from TC-HCl. oup.com

The method leverages the first derivative of the absorption spectrum, which relates to the slope of the fundamental absorption curve. For this compound, the first derivative curve consistently exhibits a distinct trough at 460 nm. oup.comnih.gov The amplitude of this trough (D1) is directly and linearly proportional to the concentration of this compound. oup.com This linear relationship holds over a concentration range of 1-10 mg/mL, with a high degree of reproducibility. oup.comnih.gov

Research has demonstrated that this method can be used to determine the combined content of this compound-HCl and its epimer, 4-epithis compound-HCl (4-EATC-HCl), as the technique does not distinguish between the two. oup.comnih.gov A linear relationship for ATC-HCl in the concentration range of 0.001-0.010% w/v was established with the equation D₁ = 0.593 + 3.696C, where C is the concentration in mg per 100 mL, showing a Pearson's correlation coefficient of 0.9998. oup.com The results obtained from first derivative spectrophotometry have been shown to compare favorably with official methods from the U.S. Pharmacopeia and British Pharmacopoeia. oup.comnih.gov

Table 1: Key Parameters for First Derivative Spectrophotometric Analysis of this compound

ParameterValue/DescriptionSource
Analytical Wavelength460 nm (trough in the first derivative spectrum) oup.comnih.gov
Compounds DetectedThis compound-HCl (ATC-HCl) and 4-epithis compound-HCl (4-EATC-HCl) as a sum oup.comnih.gov
Linear Concentration Range1-10 mg/mL nih.gov
Correlation Coefficient (r)0.9998 oup.com

Fluorescence Spectroscopy for Binding Studies

Fluorescence spectroscopy is a powerful analytical tool for investigating the binding interactions of this compound (AHTC) with proteins. nih.govresearchgate.netnih.gov Studies have utilized this method to characterize the binding of AHTC to proteins such as bovine serum albumin (BSA), a primary carrier for many molecules in the blood, and the Tet repressor protein (TetR), a key component in tetracycline-dependent gene expression systems. nih.govnih.gov

When AHTC binds to BSA, a notable fluorescence enhancement and a hypsochromic shift (a shift to a shorter wavelength) are observed. nih.govresearchgate.net This suggests that the AHTC molecule moves into a low-polarity environment, shielded from water, upon binding to the protein. nih.gov The interaction is driven by both enthalpic and entropic factors and appears to involve hydrophobic interactions. nih.gov Using fluorometric titration, where increasing amounts of AHTC are added to a BSA solution, researchers have determined the binding parameters. The data suggests that one molecule of BSA binds one molecule of AHTC with an apparent binding constant (Kₐ) in the order of 10⁵ M⁻¹. nih.govresearchgate.net

Fluorescence studies have also been crucial in understanding the conformational changes in the Tet repressor protein upon binding to AHTC. nih.govoup.com By analyzing the fluorescence decay kinetics of single tryptophan mutants of TetR, researchers have concluded that the protein structure is distinct in its free, operator-bound, and AHTC-bound states. nih.gov The binding affinity of AHTC to TetR is remarkably high, and fluorescence titration has been used to quantify this interaction, revealing an association constant of approximately 1 x 10¹² M⁻¹ for the wild-type TetR. oup.com

Table 2: Findings from Fluorescence Spectroscopy Studies of this compound Binding

Protein StudiedKey FindingsBinding/Association Constant (Kₐ)Source
Bovine Serum Albumin (BSA)Binding involves hydrophobic interactions; fluorescence enhancement and hypsochromic shift observed.~10⁵ M⁻¹ nih.govresearchgate.net
Tet Repressor Protein (TetR)AHTC binding induces distinct structural changes in the protein.~1 x 10¹² M⁻¹ nih.govoup.com
revTetR (mutant)AHTC acts as a corepressor; affinity for AHTC is significantly reduced compared to wild-type TetR.~1 x 10⁸ M⁻¹ oup.com

Electrochemical Methods

Electrochemical methods provide sensitive and precise approaches for the analysis of tetracycline and its degradation products, including this compound. These techniques are valuable for studying degradation kinetics and for the quantitative determination of this compound in the presence of related compounds.

Differential Pulse Polarography for Degradation Product Analysis

Differential pulse polarography (DPP) has been successfully employed as a rapid, convenient, and precise method for the direct detection and analysis of tetracycline degradation products. nih.govnih.gov This technique is particularly useful for studying the kinetics of the epimerization of this compound to 4-epithis compound in solution. nih.gov One study utilized DPP to follow this reaction in an acetate (B1210297) buffer at 25°C and 50°C, determining the apparent first-order rate constants for the conversion. nih.gov

Furthermore, DPP can be used for the quantitative determination of tetracycline hydrochloride in the presence of its degradation product, this compound. nih.gov The method relies on the significant difference in the differential pulse polarograms of the two compounds. nih.gov In a 0.1 M phosphate buffer at pH 6.8, tetracycline exhibits a peak potential at -1.39 V, which can be used for its determination without interference from this compound. nih.gov The results from this DPP assay have shown close agreement with those obtained by spectrophotometric methods. nih.gov

Table 3: Applications of Differential Pulse Polarography in this compound Analysis

ApplicationExperimental ConditionsKey Result/FindingSource
Kinetic study of this compound epimerizationAcetate bufferDetermined apparent rate constants for the conversion of this compound to 4-epithis compound at 25°C and 50°C. nih.gov
Determination of tetracycline in the presence of this compound0.1 M phosphate buffer (pH 6.8)Utilized the differential pulse polarogram peak at -1.39 V for tetracycline. nih.gov

Environmental Fate and Ecotoxicology of Anhydrotetracycline

Occurrence in Environmental Matrices

Anhydrotetracycline has been detected in various environmental samples, including water systems and animal-derived products. pku.edu.cnnih.gov

This compound in Water Samples (Environmental Water, Wastewater, Leachate)

The occurrence of this compound in water bodies is a direct consequence of the widespread use of its parent compound, tetracycline (B611298), in human and veterinary medicine. nih.govresearchgate.net Incomplete metabolism in humans and animals leads to the excretion of both tetracycline and its transformation products, which then enter wastewater systems. nih.gov

Studies have consistently identified this compound in various aqueous environments. In a study of a municipal biological wastewater treatment plant (MBWWTP) in Turkey, this compound was detected in both the influent and effluent. researchgate.net Specifically, the mean concentration of this compound in the influent of wastewater treatment plants has been recorded at 17.8 ng/L. researchgate.net Research in Beijing, China, also detected this compound in wastewater. pku.edu.cn

Landfill leachate is another significant source of this compound contamination. researchgate.net A study in Elazığ City, Turkey, determined the concentrations of tetracycline and its degradation products, including this compound, in a landfill leachate basin. Over an eight-week period, the maximum concentration of this compound was found to be 6.43 ± 0.32 μg/L. researchgate.net The concentrations of the degradation products followed the decreasing order of 4-epithis compound (B1505794) (EATC) > 4-epitetracycline (ETC) > this compound (ATC) > tetracycline (TC). researchgate.net

The presence of this compound is not limited to wastewater and leachate. It has also been detected in surface waters that receive effluent from treatment plants. researchgate.net In the same Turkish study, the concentration of this compound in the receiving surface water (Kehli Stream) was 3.57 ± 0.17 μg/L at a distance of 2000 meters downstream from the MBWWTP discharge point. researchgate.net This indicates the persistence and transport of the compound in aquatic environments.

Water SourceLocationConcentration of this compound
Wastewater InfluentNot Specified17.8 ng/L (mean) researchgate.net
Wastewater EffluentElazığ, TurkeyDetected (concentration not specified) researchgate.net
Landfill LeachateElazığ, Turkey6.43 ± 0.32 μg/L (maximum) researchgate.net
Surface Water (downstream of WWTP)Elazığ, Turkey3.57 ± 0.17 μg/L (at 2000m) researchgate.net
Surface WaterBeijing, ChinaDetected (concentration not specified) pku.edu.cn

This compound in Animal-Derived Products (e.g., Meat, Honey)

The use of tetracycline in animal breeding for disease treatment and growth promotion can lead to the presence of its residues, including this compound, in food products. sigmaaldrich.com Thermal processing of animal-derived food can further contribute to the formation of this compound. jfda-online.comresearchgate.net

Research has shown that cooking procedures can influence the levels of tetracycline and its degradation products in meat. jfda-online.com One study investigated the formation of this compound in meat and bone meals subjected to heat treatment. The results showed a significant increase in this compound concentrations after heating. researchgate.net For instance, after heating at 133°C for 45 minutes, the concentration of this compound and its epimer increased by an average of 533%. researchgate.net

Honey is another animal-derived product where tetracycline residues and their degradation products can be found, primarily due to the use of antibiotics in beekeeping to treat diseases like American and European foulbrood. cseindia.org Analytical methods have been developed to detect a range of antibiotic residues, including this compound, in honey samples. sigmaaldrich.com

Environmental Transport and Removal

The fate of this compound in the environment is influenced by its transport through water systems and its removal efficiency in treatment processes.

Removal Efficiencies in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are crucial in mitigating the release of antibiotics and their degradation products into the environment. However, their efficiency in removing compounds like this compound can be limited.

A study on a municipal biological wastewater treatment plant demonstrated that the removal of tetracycline and its degradation products was incomplete. The aqueous phase removal efficiency for this compound was 16.9 ± 0.8%. researchgate.net This is significantly lower than the removal efficiency for the parent compound, tetracycline, which was 39.4 ± 1.9%. researchgate.net Another study found that sorption is the principal removal mechanism for tetracycline in activated sludge, with no significant biodegradation observed. The relatively low removal efficiency of this compound highlights its persistence and potential to be discharged into receiving water bodies.

CompoundRemoval Efficiency in MBWWTP (%)
This compound (ATC)16.9 ± 0.8 researchgate.net
Tetracycline (TC)39.4 ± 1.9 researchgate.net
4-epitetracycline (ETC)31.8 ± 1.5 researchgate.net
4-epithis compound (EATC)15.1 ± 0.7 researchgate.net

Ecotoxicological Impact of this compound

The presence of this compound in the environment raises concerns about its potential toxic effects on non-target organisms. takarabio.comtandfonline.com

Toxicity towards Algal Species (e.g., Chlorella vulgaris)

Algae are fundamental to aquatic ecosystems, and their health is a key indicator of water quality. Studies have shown that this compound can have toxic effects on algal species.

One study investigated the effects of tetracycline and its degradation products, including this compound, on the freshwater green alga Chlorella vulgaris. The 96-hour median effective concentration (96h-EC50) of this compound on Chlorella vulgaris was determined to be 5.96 mg/L. nih.gov This value was lower than that of the parent compound tetracycline (7.73 mg/L) and another degradation product, epitetracycline (B1505781) (8.42 mg/L), indicating that this compound is more toxic to this alga. nih.gov

Exposure to high concentrations of this compound led to increased permeability of the algal cells. nih.gov Structural changes, such as plasmolysis, the deposition of starch granules, blurred and deformed thylakoid lamellae in chloroplasts, and enlarged vacuoles, were also observed. nih.gov Furthermore, exposure to concentrations above 5 mg/L resulted in a significant increase in reactive oxygen species (ROS) activity, suggesting oxidative stress. nih.gov

Compound96h-EC50 on Chlorella vulgaris (mg/L)
This compound (ATC)5.96 nih.gov
Tetracycline (TC)7.73 nih.gov
Epitetracycline (ETC)8.42 nih.gov

Comparative Toxicity with Parent Tetracyclines

A critical aspect of the environmental risk assessment of this compound is its toxicity relative to its parent compound, tetracycline. Multiple studies indicate that ATC can be more toxic to certain aquatic organisms than tetracycline itself. researchgate.netfrontiersin.orgscielo.br This highlights the importance of monitoring not just the parent antibiotics in the environment, but also their degradation products, which may pose an equal or greater ecological threat.

A comparative study on the freshwater alga Chlorella vulgaris provides clear evidence of the enhanced toxicity of ATC. The 96-hour median effective concentration (96h-EC50), which is the concentration of a substance that causes a 50% reduction in a measured effect (such as growth) after 96 hours of exposure, was determined for tetracycline (TC), this compound (ATC), and another degradation product, epitetracycline (ETC). The results showed that ATC was the most toxic of the three compounds to the algal cells. researchgate.netcabidigitallibrary.org The 96h-EC50 for ATC was 5.96 mg/L, which is lower (indicating higher toxicity) than that of TC (7.73 mg/L) and ETC (8.42 mg/L). researchgate.netcabidigitallibrary.org

Table 2: Comparative 96-hour EC50 Values for Tetracycline and its Degradation Products on Chlorella vulgaris

Compound96h-EC50 (mg/L)Relative Toxicity
This compound (ATC)5.96Most Toxic
Tetracycline (TC)7.73Intermediate
Epitetracycline (ETC)8.42Least Toxic
Data from a study investigating the toxic effects of tetracycline and its degradation products on freshwater green algae. researchgate.netcabidigitallibrary.org

This trend of higher toxicity for the degradation product is not limited to algae. The EC50 value for ATC against sewage sludge bacteria was found to be approximately three times lower than that of the parent tetracycline, signifying a threefold increase in toxicity. researchgate.net Interestingly, this enhanced toxicity in environmental microorganisms contrasts with its effect on some pathogenic bacteria; this compound hydrochloride has demonstrated lower antibacterial activity against Escherichia coli when compared with tetracycline. fishersci.fi This suggests that the structural changes leading to ATC formation may reduce its effectiveness against target bacteria in clinical settings while simultaneously increasing its hazard to non-target organisms in aquatic ecosystems.

Interactions with Biomolecules

Binding to Serum Albumin

Anhydrotetracycline binds to serum albumin, a primary carrier of many drugs and amphiphilic molecules in the blood. This interaction has been characterized using multiple analytical techniques, including fluorescence spectroscopy, isothermal titration calorimetry, and differential scanning calorimetry. nih.govfrontiersin.org Studies have primarily utilized bovine serum albumin (BSA) as a model protein, which shares structural and functional similarities with human serum albumin. researchgate.net

Association Constants and Thermodynamics of Binding

The binding of this compound to bovine serum albumin is a spontaneous process characterized by a strong affinity. The association constant (Ka) for this interaction is on the order of 105 M-1. nih.govfrontiersin.org This indicates a significant interaction that can influence the bioavailability and distribution of the compound.

The thermodynamic parameters of this binding have been elucidated, revealing that the interaction is both enthalpically and entropically driven. nih.govfrontiersin.org This suggests that multiple types of forces are involved in the formation of the this compound-albumin complex.

Table 1: Thermodynamic and Binding Parameters for this compound-Bovine Serum Albumin Interaction

Parameter Value/Description Reference
Association Constant (Ka) ~105 M-1 nih.gov, frontiersin.org
Thermodynamic Drivers Enthalpically and Entropically Driven nih.gov, frontiersin.org
Binding Site Site II of BSA researchgate.net, takarabio.com

Role of Hydrophobic Interactions in Binding

Hydrophobic interactions play a significant role in the binding of this compound to serum albumin. nih.govfrontiersin.org The observation of fluorescence enhancement and a hypsochromic (blue) shift in the emission spectrum of this compound upon binding to BSA suggests that the molecule moves into a less polar, water-excluded environment within the protein. nih.govfrontiersin.org This is a classic indicator of hydrophobic interactions contributing to the stability of the complex. In addition to hydrophobic forces, hydrogen bonding and van der Waals interactions are also involved in the binding process at site II of BSA. researchgate.nettakarabio.com

Impact on Protein Conformation and Function

The binding of this compound to serum albumin can induce conformational changes in the protein. takarabio.com Specifically, the interaction of this compound with BSA has been shown to enhance the polarity of the fluorophore microenvironment of tryptophan and tyrosine residues and decrease its hydrophobicity. takarabio.com This alteration in the protein's local environment indicates a change in its tertiary structure. Such conformational changes can potentially affect the protein's function as a carrier for other endogenous and exogenous substances. The affinity of this compound for BSA is stronger than that of its parent compound, tetracycline (B611298), suggesting it may cause more significant conformational changes. takarabio.com

Interaction with DNA and RNA (Indirect Effects)

This compound's interaction with DNA and RNA is primarily indirect. Unlike tetracycline, which directly inhibits protein synthesis by binding to the bacterial ribosome, this compound is a poor inhibitor of in vitro protein synthesis. asm.orgasm.org However, it rapidly inhibits the in vivo incorporation of precursors into both DNA and RNA, as well as protein. asm.orgasm.org

This suggests that the primary site of action for this compound is not the ribosome but rather the cytoplasmic membrane. asm.orgasm.org By disrupting the bacterial cell membrane, this compound likely causes a cascade of secondary effects, including the inhibition of macromolecular synthesis. researchgate.netacs.orgwustl.edu

Furthermore, this compound is a potent effector in tetracycline-controlled gene expression systems. mdc-berlin.deyoutube.com In these systems, it binds to the Tet repressor protein (TetR), causing a conformational change that leads to the induction of gene expression from a Tet-regulated promoter. frontiersin.org This is a well-characterized indirect interaction with the machinery of gene expression, where this compound acts as a molecular switch, rather than directly binding to the DNA or RNA being transcribed. frontiersin.orgmdc-berlin.de

Advanced Research Directions

Development of Next-Generation TDase Inhibitors Based on Anhydrotetracycline Scaffolds

Tetracycline (B611298) destructases (TDases) are a growing threat to the efficacy of tetracycline antibiotics. nih.govacs.org These enzymes, produced by various bacteria, inactivate tetracyclines, including last-resort drugs like tigecycline. nih.govrsc.orgsquarespace.com This has spurred the development of TDase inhibitors, with this compound (aTC) serving as a promising scaffold. researchgate.netacs.org

Researchers have discovered that aTC and its analogues are potent, broad-spectrum inhibitors of the two main classes of TDases. nih.govresearchgate.net However, the intrinsic cytotoxicity of aTC and its susceptibility to oxidation by certain TDases have necessitated the design of new derivatives. nih.govresearchgate.net

One successful strategy involves the creation of bivalent or bisubstrate inhibitors. nih.govsquarespace.comresearchgate.net By attaching a nicotinamide (B372718) isostere to the C9 position of the aTC D-ring, researchers have developed inhibitors that can simultaneously occupy the tetracycline and NADPH binding sites of the TDase enzyme. squarespace.comresearchgate.net This dual-binding mechanism effectively blocks the enzyme's function and prevents the inhibitor's own degradation. nih.gov

Another promising avenue is the synthesis of C10-benzoate esters of aTC. These derivatives exhibit enhanced water solubility and bioactivity compared to their C9-benzamide counterparts. nih.govacs.org They have demonstrated a dose-dependent ability to rescue the activity of tetracycline antibiotics in the presence of TDase-producing bacteria. nih.govacs.org Notably, some of these C10-esters have shown synergistic effects when combined with tetracyclines against clinically relevant pathogens. nih.gov

Derivative Type Modification Site Key Advantages Research Findings
Bivalent/Bisubstrate InhibitorsC9 position of D-ringBlocks both tetracycline and NADPH binding sites; prevents inhibitor degradation. nih.govsquarespace.comEffective against both Type 1 and Type 2 TDases. squarespace.com
C10-Benzoate EstersC10 positionEnhanced water solubility and bioactivity. nih.govacs.orgRescues tetracycline activity at low micromolar concentrations. nih.govacs.org
C9-BenzamidesC9 positionInitial exploration of D-ring substitution. nih.govLimited water solubility and cell permeability. nih.gov

Exploiting Photosensitivity for Chemo-Optogenetic Control

The inherent photosensitivity of this compound is being harnessed for innovative applications in chemo-optogenetics. myscience.chnih.govresearchgate.net This approach allows for the precise control of gene expression using light, offering a significant advantage over traditional methods that rely on the addition and removal of chemical inducers. nih.govresearchgate.net

When exposed to light, particularly UV light, this compound undergoes photodegradation. nih.govresearchgate.net This property can be used to turn aTC into a predictable optogenetic regulator of transcription. nih.gov Scientists have demonstrated that by illuminating cell cultures containing aTC, they can dynamically control the expression of genes regulated by the tetracycline-inducible system. nih.govresearchgate.net This method offers both dynamic and setpoint control, where the level of gene expression can be finely tuned by modulating the light exposure. nih.govresearchgate.net

This novel optogenetic tool is significant because it can be applied to existing systems that use the aTC/Tc-inducible expression without requiring any genetic modifications. nih.govresearchgate.net The simplicity of this method opens up new possibilities for dynamic gene expression studies and for enhancing the performance of other optogenetic systems. nih.gov

Parameter Description Significance
Mechanism Photodegradation of this compound upon light exposure. nih.govresearchgate.netEnables light-based control of gene expression. nih.gov
Control Type Dynamic and setpoint control. nih.govresearchgate.netAllows for precise and adjustable regulation of transcriptional activity. nih.gov
Application Dynamic gene expression control, enhancement of existing optogenetic systems. nih.govBroadens the utility of tetracycline-inducible systems in research. nih.gov
Advantage No genetic modification required for existing aTC/Tc systems. nih.govresearchgate.netSimplifies the implementation of optogenetic control. nih.gov

Bioavailability and Biodistribution Studies of this compound

Understanding the bioavailability and biodistribution of this compound is crucial for its development as a therapeutic agent. While specific pharmacokinetic data for this compound is not as extensively documented as for its parent tetracyclines, some studies provide insights into its behavior in biological systems.

The bioavailability of tetracyclines, in general, is influenced by factors such as pH and the presence of metal cations like Ca²⁺ and Mg²⁺, which can form complexes with the antibiotic. nih.gov Studies on tetracycline itself have shown that its uptake by bacteria is reduced at higher pH and in the presence of these cations. nih.gov It is plausible that this compound's bioavailability is similarly affected by these geochemical factors.

Research on tetracycline formulations offers clues for improving the bioavailability of related compounds. For instance, nanoemulsion formulations of tetracycline have been shown to significantly enhance oral bioavailability and prolong the drug's presence in the bloodstream compared to standard powder forms. nexusacademicpublishers.com Such formulation strategies could potentially be applied to this compound derivatives to improve their pharmacokinetic profiles.

Q & A

Q. What is the molecular mechanism of ATC in regulating gene expression systems?

ATC functions as an effector molecule in tetracycline-controlled gene expression systems. It binds to the tetracycline repressor (TetR) or reverse TetR (revTetR), modulating their DNA-binding affinity. In TetR systems, ATC induces conformational changes that dissociate TetR from its operator DNA, enabling transcription of downstream genes. This mechanism is critical for inducible expression systems in eukaryotic and prokaryotic models . For experimental setups, ATC concentrations of 10–200 nM are commonly used in cell cultures, while in vivo models (e.g., mice) require doses of 10 mg/kg administered subcutaneously or intraperitoneally .

Q. How should ATC be stored and prepared to ensure experimental reproducibility?

ATC is sensitive to light and moisture. Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, dissolve in sterile water or buffered saline (pH 4.5–7.0) and filter-sterilize. Avoid repeated freeze-thaw cycles; aliquot and store at -80°C for long-term use. Note that protein binding (20–67%) may affect bioavailability in cell culture media .

Q. What pharmacokinetic properties of ATC are critical for in vivo studies?

ATC has a plasma half-life of ~12 hours, with 60–80% oral bioavailability in mammals. It distributes widely, including into gastrointestinal tissues, and is excreted via urine and feces. For sustained induction in animal models, administer doses every 12–24 hours. Monitor renal function in subjects, as ATC clearance is impaired in severe renal insufficiency .

Advanced Research Questions

Q. How can researchers optimize ATC concentrations for gene silencing or induction in CRISPRi systems?

In Mycobacterium tuberculosis CRISPRi studies, ATC concentrations between 2–2000 ng/mL produce dose-dependent gene repression. For example, 200 ng/mL ATC reduces Ddl expression by 73.8%, altering cell wall synthesis and antibiotic susceptibility. Use growth curves (OD600) and qPCR to validate knockdown efficiency across concentrations . In Agrobacterium, ATC at 42–100 ng/mL inhibits growth by 30–50%, necessitating controls to distinguish toxicity from targeted gene effects .

Q. How does ATC inhibit tetracycline destructases, and how can this be leveraged to combat antibiotic resistance?

ATC competitively inhibits tetracycline-inactivating enzymes (e.g., Tet(50/56)) by binding to their active sites, preventing tetracycline degradation. In vitro, IC50 values for Tet(50/56) inhibition are 25.6–83.2 µM. For combination therapies, co-administer ATC (2 µg/mL) with tetracycline to reduce the MIC of tetracycline against E. coli expressing tet(56) by >5-fold. Use fractional inhibitory concentration (FIC) indices to quantify synergy .

Q. What experimental strategies mitigate ATC's off-target effects on bacterial growth?

ATC exhibits bacteriostatic activity independent of genetic constructs, as shown in Agrobacterium growth assays. To control for this:

  • Include parallel cultures without ATC.
  • Use lower ATC doses (e.g., 10–50 ng/mL) that minimally affect growth while maintaining gene regulation.
  • Normalize data to growth curves (e.g., OD600 measurements at 0, 8, and 24 hours post-induction) .

Q. How do contradictions in ATC's antibiotic efficacy arise across studies, and how should they be resolved?

While ATC binds poorly to the 30S ribosome (making it a weak antibiotic), some studies report antibacterial activity against Brucella and Vibrio. These discrepancies stem from species-specific transport mechanisms (e.g., porin-mediated uptake). To clarify, perform:

  • MIC assays under standardized conditions (e.g., pH 7.0, 37°C).
  • Comparative RNA-seq to identify ATC-responsive pathways beyond ribosome targeting .

Q. What methodologies validate ATC's role in synthetic gene networks?

For TetR/revTetR systems:

  • Use fluorescence reporters (e.g., GFP) under PTet promoters to quantify induction levels via flow cytometry.
  • In Methylomicrobium album, ATC doses of 0.05–10 nM induce linear GFP expression (R² > 0.95).
  • For tumor models, track ERBB2 mRNA/protein downregulation via RT-qPCR and western blot after ATC treatment .

Methodological Considerations

  • Dose-Response Calibration : Titrate ATC across 3–5 orders of magnitude (e.g., 0.1–1000 nM) to identify optimal induction windows .
  • Data Interpretation : Use Hill equation modeling to quantify repression/induction efficiency (e.g., EC50 for TetR systems) .
  • Ethical Compliance : Adhere to biosafety protocols when handling ATC-resistant pathogens in destructase inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.